molecular formula C24H30ClN3O B2618834 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide CAS No. 922095-65-6

4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B2618834
CAS No.: 922095-65-6
M. Wt: 411.97
InChI Key: LBDVCLPLWWOOHR-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a hybrid scaffold of tetrahydroquinoline and piperidine. The compound's design combines a lipophilic tetrahydroquinoline group with a piperidine-ethylbenzamide backbone, which may enhance blood-brain barrier penetration and receptor affinity.

Properties

IUPAC Name

4-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O/c1-27-13-5-6-19-16-20(9-12-22(19)27)23(28-14-3-2-4-15-28)17-26-24(29)18-7-10-21(25)11-8-18/h7-12,16,23H,2-6,13-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDVCLPLWWOOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the tetrahydroquinoline ring: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the piperidine ring: This step involves the alkylation of the tetrahydroquinoline intermediate with a suitable piperidine derivative.

    Attachment of the benzamide moiety: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced compounds with the chloro group replaced by hydrogen.

    Substitution: Substituted derivatives with the chloro group replaced by nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate effectiveness against a range of bacterial and fungal strains. For example:

  • In vitro studies have highlighted that certain benzamide derivatives can inhibit Gram-positive and Gram-negative bacteria as well as fungi. The compound's structure allows it to interact with microbial cell membranes effectively .

Case Study: Antimicrobial Screening

A series of synthesized benzamide compounds were tested against various pathogens. The results indicated that compounds similar to 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide showed comparable or superior activity to established antibiotics such as isoniazid and ciprofloxacin .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research has focused on its ability to inhibit the growth of various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzamide core can significantly influence biological activity.

Key Findings

Research has shown that modifications in the piperidine and tetrahydroquinoline moieties affect lipophilicity and binding affinity to biological targets. These insights guide the design of more potent analogs .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Analogs:
Compound Name / ID Core Structure Differences Molecular Weight (Da) Key Features Reference
Target Compound Tetrahydroquinoline (1-methyl) + piperidine-ethylbenzamide ~446 (estimated) Hybrid scaffold for dual receptor interaction; potential CNS activity.
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate Piperidine-ethylbenzamide (no tetrahydroquinoline) 284.78 Chair conformation of piperidine; hydrogen bonding via O–H⋯N and C–H⋯O interactions in crystal lattice.
5-Bromo-N-[2-(1-methyltetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide (F936-0628) Furan-2-carboxamide replaces benzamide; bromine substituent 446.39 Enhanced halogen bonding potential; furan may alter pharmacokinetics.
DS1 (4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide) Imidazopyridine core instead of tetrahydroquinoline; dibromo and thienyl substituents Not reported GABA receptor subtype selectivity (α5); demonstrates impact of heterocyclic replacements on biological activity.
1220639-39-3 Tetrahydroquinolin-7-yl linked via methylene to piperidine; benzamide retained Not reported Substitution pattern differences (7-yl vs. 6-yl) may influence spatial orientation and receptor binding.
Key Observations:
  • Tetrahydroquinoline vs. Simpler Aromatic Groups: The target compound’s 1-methyltetrahydroquinoline group enhances lipophilicity compared to analogs like 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide, which lacks this moiety. This modification may improve CNS penetration and target engagement .
  • Piperidine Conformation: Similar to the monohydrate analog , the piperidine in the target compound likely adopts a chair conformation, but steric effects from the tetrahydroquinoline group could influence its spatial arrangement.

Physicochemical and Crystallographic Properties

  • Crystal Packing: The monohydrate analog forms hydrogen-bonded double chains along the [010] axis via O–H⋯N and N–H⋯O interactions involving water molecules .
  • Molecular Weight and LogP: The target compound’s higher molecular weight (~446 Da) compared to the monohydrate analog (284.78 Da) suggests increased hydrophobicity, which could impact bioavailability.

Biological Activity

4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide, also known as F936-0599, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

1. Dopamine D4 Receptor Activity

Research indicates that compounds similar to this compound exhibit selective activity at the dopamine D4 receptor (D4R). These compounds have shown promise in enhancing cognitive functions such as memory and attention through their agonistic effects on D4R, which is implicated in various neuropsychological processes .

2. Antitumor Potential

In vitro studies have demonstrated that related compounds possess significant antitumor activity. For instance, a series of tetrahydroquinoline derivatives were evaluated for their ability to inhibit cancer cell proliferation across multiple lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibitors of AChE are often explored for their potential in treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that the compound may exhibit moderate inhibitory activity against AChE .

Case Study: Cognitive Enhancement

A study conducted on the effects of D4R-selective ligands found that treatment with similar compounds resulted in improved performance in cognitive tasks among animal models. The specific mechanism involved modulation of dopaminergic signaling pathways, which are crucial for learning and memory processes .

Case Study: Anticancer Screening

Another investigation focused on the anticancer properties of tetrahydroquinoline derivatives revealed that certain analogs induced cell cycle arrest and apoptosis in human cancer cell lines. This was attributed to the activation of apoptotic pathways mediated by the compound's interaction with specific cellular targets .

The biological activity of this compound is believed to stem from its structural features that allow it to interact with various receptors and enzymes:

  • Dopamine Receptor Binding : The piperidine and tetrahydroquinoline moieties facilitate binding to dopamine receptors, particularly D4R.
  • Enzyme Interaction : The benzamide core may play a role in enzyme inhibition through competitive or non-competitive mechanisms.

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